molecular formula C9H9BrN2O B1528469 6-Bromo-N-cyclopropylpyridine-3-carboxamide CAS No. 1114563-25-5

6-Bromo-N-cyclopropylpyridine-3-carboxamide

Cat. No.: B1528469
CAS No.: 1114563-25-5
M. Wt: 241.08 g/mol
InChI Key: KFWPVRXYVGDEOR-UHFFFAOYSA-N
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Description

6-Bromo-N-cyclopropylpyridine-3-carboxamide is a chemical compound with the molecular formula C9H9BrN2O. It is known for its unique structure, which includes a bromine atom attached to a pyridine ring and a cyclopropyl group attached to the carboxamide moiety. This compound is used extensively in scientific research due to its versatile properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-cyclopropylpyridine-3-carboxamide typically involves the bromination of N-cyclopropylpyridine-3-carboxamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-cyclopropylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Scientific Research Applications

6-Bromo-N-cyclopropylpyridine-3-carboxamide is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-cyclopropylpyridine-3-carboxamide involves its interaction with specific molecular targets. The bromine atom and the cyclopropyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-cyclopropylpyridine-3-carboxamide
  • 6-Fluoro-N-cyclopropylpyridine-3-carboxamide
  • 6-Iodo-N-cyclopropylpyridine-3-carboxamide

Uniqueness

6-Bromo-N-cyclopropylpyridine-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable tool in research .

Properties

IUPAC Name

6-bromo-N-cyclopropylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-8-4-1-6(5-11-8)9(13)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWPVRXYVGDEOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-bromo-N-cyclopropylnicotinamide was prepared from 6-bromonicotinoyl chloride and cyclopropylamine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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